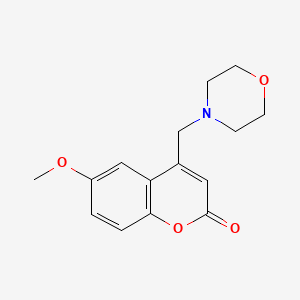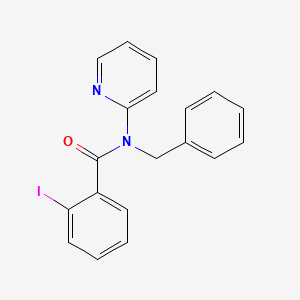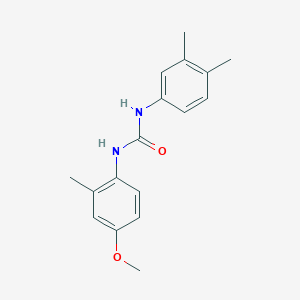![molecular formula C11H15NO5S2 B5345759 4-{[3-(methylsulfonyl)phenyl]sulfonyl}morpholine](/img/structure/B5345759.png)
4-{[3-(methylsulfonyl)phenyl]sulfonyl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[3-(methylsulfonyl)phenyl]sulfonyl}morpholine, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. HDACs are enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histones, which results in the repression of gene transcription. MS-275 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
Mécanisme D'action
4-{[3-(methylsulfonyl)phenyl]sulfonyl}morpholine exerts its pharmacological effects by inhibiting the activity of HDACs, which leads to the accumulation of acetylated histones and the re-expression of silenced genes. The reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells are the main mechanisms by which this compound exerts its anti-cancer effects. In neurodegenerative disorders, this compound has been shown to improve cognitive function by enhancing synaptic plasticity and reducing neuroinflammation. This compound also inhibits the production of pro-inflammatory cytokines by suppressing the activity of transcription factors that regulate the expression of these cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis by activating the intrinsic apoptotic pathway and reactivating tumor suppressor genes. In neurodegenerative disorders, this compound improves cognitive function by enhancing synaptic plasticity and reducing neuroinflammation. This compound also inhibits the production of pro-inflammatory cytokines by suppressing the activity of transcription factors that regulate the expression of these cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-{[3-(methylsulfonyl)phenyl]sulfonyl}morpholine in lab experiments is its potent and selective inhibitory activity against HDACs. This makes it an ideal tool for studying the role of HDACs in gene regulation and disease pathogenesis. However, the use of this compound in lab experiments is limited by its low solubility in water, which can make it difficult to administer to cells or animals. In addition, this compound has been shown to have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the research of 4-{[3-(methylsulfonyl)phenyl]sulfonyl}morpholine. One potential area of investigation is the development of more potent and selective HDAC inhibitors that can be used for the treatment of cancer and other diseases. Another area of research is the identification of biomarkers that can predict the response of cancer cells to this compound, which could help to personalize treatment strategies. Additionally, the use of this compound in combination with other drugs or therapies is an area of active investigation, as it may enhance the efficacy of these treatments. Finally, the development of more efficient synthesis methods for this compound could help to reduce the cost and increase the availability of this compound for research and clinical use.
Méthodes De Synthèse
The synthesis of 4-{[3-(methylsulfonyl)phenyl]sulfonyl}morpholine involves the reaction of 3-(methylsulfonyl)benzenesulfonyl chloride with morpholine in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain the pure compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry and specialized equipment.
Applications De Recherche Scientifique
4-{[3-(methylsulfonyl)phenyl]sulfonyl}morpholine has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting HDAC activity, leading to the re-expression of tumor suppressor genes. This compound has also been studied for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease, as it has been shown to improve cognitive function and reduce neuroinflammation in animal models. In addition, this compound has been investigated for its anti-inflammatory properties, as it has been shown to inhibit the production of pro-inflammatory cytokines in vitro and in vivo.
Propriétés
IUPAC Name |
4-(3-methylsulfonylphenyl)sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5S2/c1-18(13,14)10-3-2-4-11(9-10)19(15,16)12-5-7-17-8-6-12/h2-4,9H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUURKNDKYGJMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-iodo-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B5345679.png)

![N-methyl-1-[2-(4-morpholinyl)-1,3-thiazol-5-yl]-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B5345695.png)


![2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5345718.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-{[1-(methoxymethyl)cyclopropyl]methyl}acetamide](/img/structure/B5345722.png)
![(4aR*,8aR*)-4-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]octahydro-2H-1,4-benzoxazine](/img/structure/B5345731.png)
![6-(1,3-benzodioxol-5-yl)-N-[(1-isobutylpyrrolidin-3-yl)methyl]nicotinamide](/img/structure/B5345741.png)
![N-{2-[(dimethylamino)sulfonyl]ethyl}-2-(2-methyl-1H-indol-3-yl)acetamide](/img/structure/B5345745.png)
![rel-(3S,4S)-4-(dimethylamino)-1-[2-(ethoxymethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]-3-pyrrolidinol dihydrochloride](/img/structure/B5345756.png)
![1-benzyl-N-[1-(2-methoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5345767.png)

![4-bromo-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5345779.png)